Glycine-1-13C,15N
Overview
Description
Glycine-1-13C,15N is a stable isotope-labeled form of glycine, where the carbon and nitrogen atoms are replaced with their respective isotopes, carbon-13 and nitrogen-15. Glycine is the simplest amino acid and plays a crucial role as an inhibitory neurotransmitter in the central nervous system. It also acts as a co-agonist with glutamate, facilitating excitatory potential at the glutaminergic N-methyl-D-aspartic acid receptors .
Mechanism of Action
Target of Action
Glycine-1-13C,15N is a labeled form of glycine, an amino acid that plays several key roles in the body. The primary targets of glycine are the central nervous system (CNS) and the N-methyl-D-aspartic acid (NMDA) receptors . Glycine acts as an inhibitory neurotransmitter in the CNS , and it also serves as a co-agonist along with glutamate, facilitating an excitatory potential at the glutaminergic NMDA receptors .
Mode of Action
This compound interacts with its targets by binding to the glycine site on the NMDA receptor, which is a type of glutamate receptor in the CNS . This binding enhances the receptor’s response to glutamate, the primary excitatory neurotransmitter in the CNS . This interaction results in an increased excitatory potential, which can influence various neurological processes .
Biochemical Pathways
The action of this compound primarily affects the glutamatergic pathway, specifically the functioning of the NMDA receptors . By acting as a co-agonist with glutamate, glycine can enhance the excitatory potential of these receptors, influencing various downstream effects such as synaptic plasticity, learning, and memory .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in enhancing the excitatory potential of NMDA receptors . This can influence a range of neurological processes, including synaptic plasticity, learning, and memory .
Biochemical Analysis
Biochemical Properties
Glycine-1-13C,15N plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a co-agonist along with glutamate at the NMDA receptors . The nature of these interactions is primarily facilitative, enabling the excitatory potential of these receptors .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways and gene expression . It also impacts cellular metabolism, primarily through its role as a neurotransmitter and a co-agonist at NMDA receptors .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme activation, and changes in gene expression . As a co-agonist at NMDA receptors, it facilitates the excitatory potential of these receptors, thereby influencing neuronal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine-1-13C,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the glycine molecule. This can be achieved through various synthetic routes, including:
Chemical Synthesis: Starting from labeled precursors such as carbon-13 labeled formaldehyde and nitrogen-15 labeled ammonia, glycine can be synthesized through a series of chemical reactions.
Biosynthesis: Utilizing microorganisms that can incorporate isotopes into their metabolic pathways to produce labeled glycine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using labeled precursors. The process is optimized to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form glyoxylate and ammonia.
Reduction: It can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: this compound can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogenating agents and nucleophiles, are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include glyoxylate, ammonia, and various substituted glycine derivatives .
Scientific Research Applications
Glycine-1-13C,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of glycine in biochemical pathways.
Biology: Employed in studies of protein synthesis and degradation, as well as in the investigation of neurotransmitter functions.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of glycine in the body.
Industry: Applied in the production of labeled compounds for research and development purposes.
Comparison with Similar Compounds
Glycine-2-13C,15N: Another labeled form of glycine with isotopes at different positions.
Glycine-13C2,15N: Contains two carbon-13 isotopes and one nitrogen-15 isotope.
Labeled Aminoacetic Acid: A general term for glycine labeled with various isotopes.
Uniqueness: Glycine-1-13C,15N is unique due to the specific positioning of the isotopes, which allows for targeted studies of metabolic pathways and neurotransmitter functions. Its high purity and isotopic enrichment make it a valuable tool in scientific research .
Properties
IUPAC Name |
2-(15N)azanylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i2+1,3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-SUEIGJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13C](=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.053 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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